

# physical and chemical properties of alpha-L-fructopyranose

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha-L-fructopyranose*

Cat. No.: *B12661541*

[Get Quote](#)

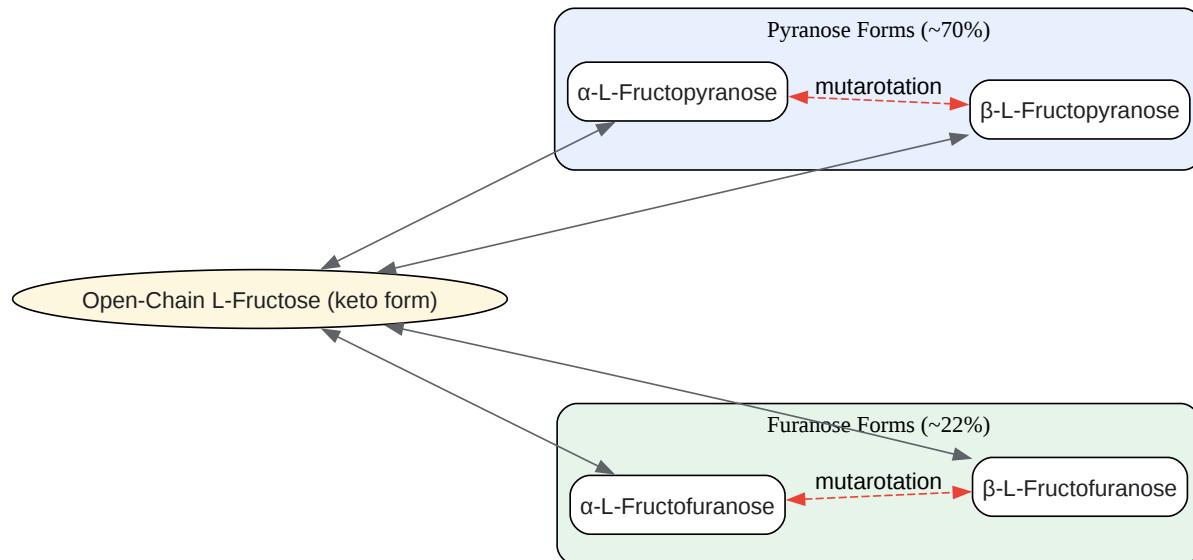
An In-Depth Technical Guide to the Physicochemical Properties of **alpha-L-Fructopyranose**

## Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of **alpha-L-fructopyranose**, the six-membered ring anomer of L-fructose. As the enantiomer of the naturally abundant D-fructose, L-fructose and its isomers present unique characteristics relevant to stereospecific synthesis, drug delivery, and nutritional science. This document moves beyond a simple recitation of data, offering insights into the structural dynamics, reactivity, and analytical characterization of **alpha-L-fructopyranose**. We will explore its solution-state equilibrium, the stereoelectronic forces governing its conformation, its reactivity profile, particularly in the context of the Maillard reaction, and its distinct metabolic fate. The guide includes structured data tables, detailed experimental protocols for key analytical procedures, and conceptual diagrams to provide a holistic and actionable resource for professionals in the scientific community.

## Introduction to L-Fructose and its Isomeric Landscape

While D-sugars dominate biological systems, their L-enantiomers are gaining significant attention in pharmaceutical and food science for their unique properties, such as low caloric value and resistance to metabolism. L-fructose is the stereoisomer of D-fructose, a widely known fruit sugar.<sup>[1]</sup> Like its D-counterpart, L-fructose is a ketose, and in solution, it does not


exist as a single static structure. Instead, it establishes a dynamic equilibrium among several isomers.

## Isomeric Equilibrium in Aqueous Solution

In an aqueous environment, L-fructose exists as a mixture of five forms: an open-chain keto form and four cyclic isomers.<sup>[2]</sup> The cyclic forms arise from an intramolecular reaction where a hydroxyl group attacks the ketone carbonyl carbon (C2).

- Pyranose Forms (Six-membered ring): Formed when the hydroxyl group on carbon 6 (C6) attacks the C2 ketone. This is the predominant form in solution, accounting for approximately 70% of the isomeric mixture for D-fructose.<sup>[2][3][4]</sup>
- Furanose Forms (Five-membered ring): Formed when the hydroxyl group on carbon 5 (C5) attacks the C2 ketone.

Each of these ring structures can exist as two distinct anomers, designated alpha ( $\alpha$ ) and beta ( $\beta$ ), which differ in the stereochemical configuration at the anomeric carbon (C2). This guide focuses specifically on the **alpha-L-fructopyranose** isomer, a key component of this equilibrium.



[Click to download full resolution via product page](#)

Caption: Equilibrium of L-fructose isomers in aqueous solution.

## Physical and Spectroscopic Properties

The physical properties of **alpha-L-fructopyranose** are foundational to its handling, characterization, and application in various scientific contexts.

## Core Physical Data

The fundamental physicochemical data for **alpha-L-fructopyranose** are summarized below. These values are computationally derived and provide a baseline for experimental work.

| Property          | Value                                               | Source                                  |
|-------------------|-----------------------------------------------------|-----------------------------------------|
| IUPAC Name        | (2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>       | <a href="#">[5]</a> <a href="#">[6]</a> |
| Molar Mass        | 180.16 g/mol                                        | <a href="#">[5]</a> <a href="#">[6]</a> |
| Exact Mass        | 180.06338810 Da                                     | <a href="#">[5]</a>                     |
| CAS Number        | 41847-69-2                                          | <a href="#">[5]</a>                     |
| ChEBI ID          | CHEBI:37728                                         | <a href="#">[7]</a>                     |
| Appearance        | White crystalline solid (in pure, dry form)         | <a href="#">[8]</a> <a href="#">[9]</a> |
| XLogP3            | -2.8                                                | <a href="#">[5]</a>                     |

## Solubility Profile

As a monosaccharide with multiple hydroxyl groups, **alpha-L-fructopyranose** is highly soluble in water and other polar solvents.[\[8\]](#)[\[10\]](#) The extensive hydrogen bonding capacity of its hydroxyl groups with water molecules facilitates its dissolution. It is poorly soluble in nonpolar solvents like methanol and ethanol.[\[11\]](#)

## Optical Activity and Mutarotation

Chirality is a defining feature of carbohydrates. L-fructose is the enantiomer of D-fructose and thus rotates plane-polarized light to an equal but opposite degree. D-fructose is known to be levorotatory (rotates light to the left, hence its old name "levulose"). Therefore, L-fructose is dextrorotatory (rotates light to the right).

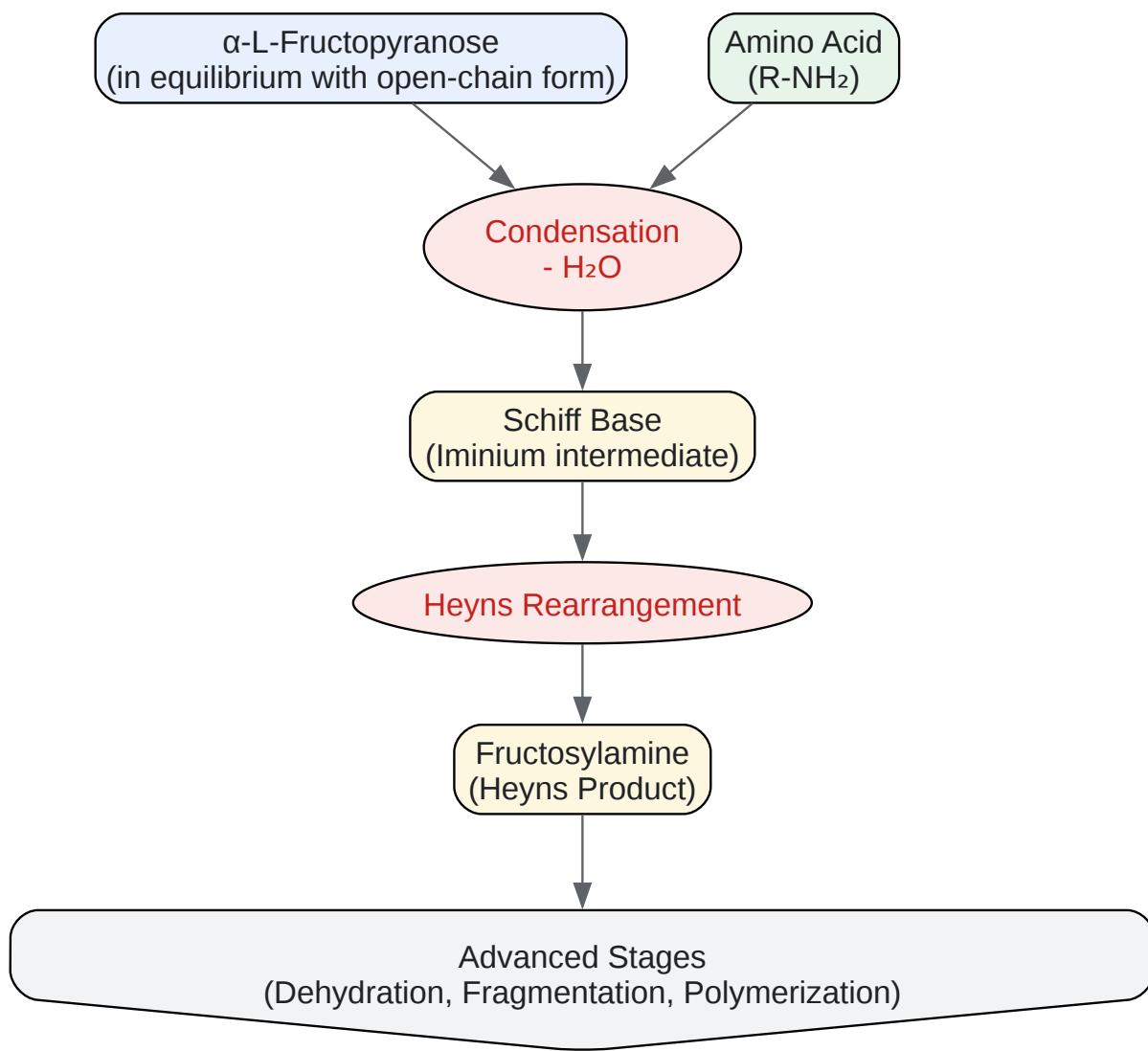
The specific rotation of a freshly prepared solution of a single anomer will change over time as it equilibrates to a mixture of its various isomers. This phenomenon is known as mutarotation. [\[12\]](#)[\[13\]](#) For D-fructose, the specific rotation of the alpha form is reported as -21°, the beta form as -133°, and the final equilibrium mixture settles at -92°.[\[12\]](#)[\[14\]](#) It is scientifically sound to

infer that L-fructose anomers will exhibit specific rotations of +21° (alpha) and +133° (beta), reaching an equilibrium value of +92°.

## Chemical Properties and Reactivity

The chemical behavior of **alpha-L-fructopyranose** is governed by its stereochemistry and the presence of reactive functional groups.

### Stereochemistry and the Anomeric Effect


The stability of the pyranose ring is influenced by a stereoelectronic phenomenon known as the anomeric effect. This effect describes the tendency for an electronegative substituent at the anomeric carbon (C2 in fructose) to favor an axial orientation, which is counterintuitive from a purely steric standpoint.<sup>[15]</sup> This is explained by a stabilizing interaction (hyperconjugation) between a lone pair of electrons on the endocyclic ring oxygen and the antibonding ( $\sigma^*$ ) orbital of the C-O bond of the anomeric substituent.<sup>[15]</sup> This effect contributes to the relative stability of the alpha-anomer compared to the beta-anomer in certain contexts.<sup>[16]</sup>

### Reactivity as a Reducing Sugar: The Maillard Reaction

Although the majority of L-fructose exists in a cyclic hemiacetal form, it is in equilibrium with its open-chain keto form. The presence of the carbonyl group in the open-chain structure allows it to act as a reducing sugar.

One of the most significant reactions for reducing sugars is the Maillard reaction, a non-enzymatic browning process that occurs between a reducing sugar and an amino compound, typically an amino acid or a protein.<sup>[17][18][19]</sup> Fructose has been observed to undergo the initial stages of the Maillard reaction more rapidly than glucose.<sup>[17][18]</sup> This reaction is critical in food science for flavor development but also has implications in vivo, where it can lead to the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.<sup>[17][18]</sup>

The initial step involves the condensation of the fructose carbonyl group with a primary amine to form a Schiff base, which then rearranges.<sup>[19][20]</sup>



[Click to download full resolution via product page](#)

Caption: Initial workflow of the Maillard reaction with L-fructose.

## Isomerization to L-Glucose

Under certain conditions, particularly in the presence of a base or the enzyme isomerase, ketoses can isomerize into aldoses through a tautomeric shift via an enediol intermediate.<sup>[21]</sup> This means L-fructose can be converted into L-glucose and L-mannose. This transformation is fundamental in carbohydrate chemistry and is exploited industrially for the production of high-fructose corn syrup from D-glucose.<sup>[22]</sup>

## Biological Context and Relevance

### Metabolic Fate of L-Fructose

The metabolic machinery of most organisms is highly stereospecific, primarily recognizing and processing D-sugars. L-fructose, unlike its D-enantiomer, cannot be directly metabolized by most cells in the body.<sup>[23][24]</sup> While D-fructose is primarily processed in the liver, gut, and kidneys through a specific fructolysis pathway, L-sugars are generally poorly absorbed and metabolized.<sup>[23][25][26]</sup> This resistance to metabolism is the basis for their investigation as low-calorie sweeteners. Any metabolism that does occur is likely slow and would involve different enzymatic pathways, potentially leading to different metabolic byproducts compared to D-fructose.<sup>[27]</sup>

## Implications in Drug Development

The unique properties of L-sugars make them attractive for pharmaceutical applications:

- Chiral Scaffolds: L-sugars serve as valuable building blocks (chiral synthons) for the stereoselective synthesis of complex drug molecules.
- Drug Delivery: Conjugation to L-sugars could potentially alter the pharmacokinetic profile of a drug, possibly reducing metabolic degradation or targeting specific tissues.
- Excipients: Their chemical stability and low metabolic impact make them candidates for use as excipients in drug formulations.

## Experimental Protocols

### Protocol: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of an **alpha-L-fructopyranose** solution and observe mutarotation.

Causality: Polarimetry is the definitive method for characterizing the bulk chirality of a sample. By measuring the rotation of plane-polarized light, we can confirm the enantiomeric identity (L vs. D) and monitor the dynamic equilibrium (mutarotation) in solution, which is a key property of this compound.

### Methodology:

- Solution Preparation: Accurately weigh approximately 10 g of pure, dry **alpha-L-fructopyranose** and dissolve it in a 100 mL volumetric flask using distilled water. Ensure the temperature is recorded (e.g., 20°C).
- Instrument Calibration: Calibrate the polarimeter using a blank cell filled with distilled water. The reading should be zeroed.
- Initial Measurement (t=0): Rinse the sample cell with a small amount of the prepared sugar solution, then fill the cell, ensuring no air bubbles are present. Immediately place the cell in the polarimeter and record the observed rotation ( $\alpha$ ). This must be done quickly to capture the rotation closest to that of the pure anomer.
- Monitoring Mutarotation: Record the observed rotation at regular intervals (e.g., every 5, 10, 30, and 60 minutes) until the reading becomes stable. This stable value represents the equilibrium rotation.
- Calculation of Specific Rotation  $[\alpha]$ :
  - $[\alpha] = \alpha / (l \times c)$
  - Where:
    - $\alpha$  is the observed rotation in degrees.
    - $l$  is the path length of the polarimeter cell in decimeters (dm).
    - $c$  is the concentration of the solution in g/mL.
- Self-Validation: The final, stable specific rotation value should be positive and approach the literature equilibrium value for L-fructose (approx. +92°). The initial value should be closer to the specific rotation of the pure alpha anomer (+21°).

## Protocol: Monitoring the Maillard Reaction by Spectrophotometry

Objective: To quantify the rate of the Maillard reaction between **alpha-L-fructopyranose** and an amino acid (e.g., glycine).

Causality: The final stage of the Maillard reaction produces brown polymeric pigments called melanoidins, which absorb light in the visible spectrum.<sup>[17]</sup> By monitoring the increase in absorbance at a characteristic wavelength (e.g., 420 nm), we can quantify the rate of browning, providing a direct kinetic measurement of this key chemical reactivity.

Methodology:

- Reagent Preparation:
  - Prepare a 0.5 M solution of **alpha-L-fructopyranose** in a phosphate buffer (pH 7.4).
  - Prepare a 0.5 M solution of glycine in the same phosphate buffer.
- Reaction Initiation: Mix equal volumes of the fructose and glycine solutions in a test tube or beaker. Prepare a control sample containing only the fructose solution in buffer.
- Incubation: Place the reaction mixture and the control in a water bath set to a constant, elevated temperature (e.g., 80°C) to accelerate the reaction.
- Spectrophotometric Measurement:
  - At time zero and at regular intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.
  - Dilute the aliquot with the phosphate buffer to ensure the absorbance reading is within the linear range of the spectrophotometer.
  - Measure the absorbance at 420 nm ( $A_{420}$ ) against a buffer blank.
- Data Analysis: Plot the  $A_{420}$  values against time. The initial slope of this curve is proportional to the initial rate of the Maillard reaction.
- Self-Validation: The absorbance of the reaction mixture should increase over time, while the control sample (fructose only) should show minimal to no increase in absorbance, confirming that the browning is due to the reaction with the amino acid.

## Conclusion

**Alpha-L-fructopyranose** is a structurally dynamic molecule whose properties are a direct consequence of its stereochemistry. While sharing a molecular formula with D-fructose, its enantiomeric nature dictates a distinct optical activity and a profoundly different biological fate. Its high reactivity in the Maillard reaction and its existence within a complex isomeric equilibrium are critical considerations for its use in research and development. A thorough understanding of these physicochemical principles, validated through robust analytical protocols, is essential for any professional seeking to leverage the unique potential of L-carbohydrates in drug design, synthesis, and formulation.

## References

- Dills, W. L. (1993). Protein fructosylation: Fructose and the Maillard reaction. *American Journal of Clinical Nutrition*, 58(5 Suppl), 779S-787S.
- PubMed. (1993). Protein fructosylation: fructose and the Maillard reaction. *American Journal of Clinical Nutrition*, 58(5 Suppl), 779S-787S.
- National Center for Biotechnology Information. (n.d.). **alpha-L-fructopyranose**. PubChem Compound Database.
- Ragus. (n.d.). The Maillard reaction: the science behind flavour and colour in foods and beverages. Ragus Pure Sugar Specialists.
- ChemBK. (n.d.). 3-[ALPHA-D-GLUCOSIDO]-D-FRUCTOSE.
- ResearchGate. (n.d.). The Maillard Reaction of Fructose. ResearchGate.
- precisionFDA. (n.d.). .ALPHA.-L-FRUCTOPYRANOSE.
- Chemistry Stack Exchange. (n.d.). Structure of  $\alpha$ -L-(+)-Fructopyranose.
- Chemistry LibreTexts. (2022). 5.1.6: Cyclic Structures of Monosaccharides - Anomers.
- Wikipedia. (n.d.). Anomeric effect.
- Miskiman, M., et al. (n.d.). Fructose Metabolism from a Functional Perspective: Implications for Athletes. *Sports Medicine*.
- Infinity Learn. (n.d.). The optical rotation of  $\alpha$  - D fructose is  $-21.0$  and that of its  $\beta$  -form is  $-133.0$ . The equilibrium mixture of these anomers has an optical rotation of  $-92.0$ .
- Ragus. (2023). Fructose and the liver: Exploring the biochemistry and health implications. Ragus Pure Sugar Specialists.
- EMBL-EBI. (n.d.). **alpha-L-fructopyranose** (CHEBI:37728). ChEBI.
- Herman, M. A., & Samuel, V. T. (2020). Molecular Aspects of Fructose Metabolism and Metabolic Disease. *Trends in Endocrinology & Metabolism*, 31(11), 829-840.
- Sun, S. Z., & Anderson, G. H. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. *Nutrition & Metabolism*, 9, 89.

- Softic, S., Cohen, D. E., & Kahn, C. R. (2018). Fructose metabolism and metabolic disease.
- YouTube. (2017). Mutarotation of fructose. chemistry cbse |tricks.
- YouTube. (2025). Mutarotation: a sugar that spontaneously changes from sweet to bitter. Applied Science.
- YouTube. (2014). Isomerization of D-Glucose into D-Fructose. Andrey K.
- National Center for Biotechnology Information. (n.d.). L-fructopyranose. PubChem Compound Database.
- ResearchGate. (n.d.). Structures of the isomers and anomers of fructose. ResearchGate.
- ACS Publications. (n.d.). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. *The Journal of Organic Chemistry*.
- Wikipedia. (n.d.). Glucose.
- LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates.
- ResearchGate. (n.d.). Reaction sequence from  $\beta$ -D-glucopyranose to  $\alpha$ -D-fructofuranose via a 1, 2-hydride transfer in an open-chain intermediate. ResearchGate.
- BYJU'S. (n.d.). Fructose Structure.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. L-fructopyranose | C<sub>6</sub>H<sub>12</sub>O<sub>6</sub> | CID 11355843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alpha-L-fructopyranose | C<sub>6</sub>H<sub>12</sub>O<sub>6</sub> | CID 10154314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. alpha-L-fructopyranose (CHEBI:37728) [ebi.ac.uk]
- 8. Indcollege.co.in [Indcollege.co.in]
- 9. byjus.com [byjus.com]
- 10. chembk.com [chembk.com]

- 11. Glucose - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The optical rotation of  $\alpha$ -D fructose is  $-210$  and that of its  $\beta$ -form is  $-1330$ . The equilibrium mixture of these anomers has an optical rotation of  $-920$ . What is the % of  $\alpha$ -form (upto one decimal place) in its equilibrium mixture? [infinitylearn.com]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ragus.co.uk [ragus.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 24. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 25. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - Fructose metabolism and metabolic disease [jci.org]
- 27. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of alpha-L-fructopyranose]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12661541#physical-and-chemical-properties-of-alpha-L-fructopyranose>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)